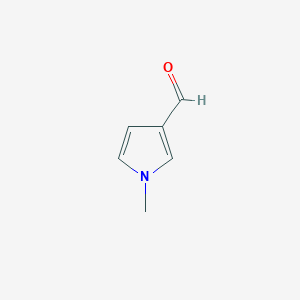

1-methyl-1H-pyrrole-3-carbaldehyde

描述

1-Methyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C6H7NO It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1-methylpyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through distillation or recrystallization techniques to meet industrial standards .

化学反应分析

Types of Reactions: 1-Methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

Substitution: Various electrophiles, catalysts, and solvents depending on the desired substitution.

Major Products Formed:

Oxidation: 1-Methyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-Methyl-1H-pyrrole-3-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

科学研究应用

Chemistry

1-Methyl-1H-pyrrole-3-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals. Its ability to undergo various chemical transformations makes it useful in developing new materials and chemicals.

Biology

The compound is employed in biochemical assays and studies of enzyme mechanisms. Its structural properties allow it to interact with biological molecules, providing insights into enzyme activity and potential therapeutic targets.

Medicine

Research indicates that this compound possesses antimicrobial and anticancer activities. It has been studied for its potential use in developing new therapeutic agents against various pathogens.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 36 μM |

| Escherichia coli | 40 μM |

| Pseudomonas aeruginosa | 50 μM |

These findings highlight its potential utility in addressing antibiotic resistance through the development of new antimicrobial therapies.

Anti-inflammatory Properties

In vitro studies have shown that derivatives of this compound can reduce inflammation markers in cell lines. For example, certain analogs have been reported to decrease the expression of NF-κB, a key transcription factor involved in inflammatory responses.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and biological characterization of derivatives of this compound:

- Synthesis and Biological Characterization: A study detailed the synthesis of several derivatives, testing their biological activity. Compounds demonstrated low toxicity towards neuroblastoma cell lines while exhibiting anti-inflammatory profiles.

- Mechanistic Studies: Research explored the mechanisms underlying the anti-inflammatory effects of these derivatives, linking them to modulation of key signaling pathways involved in inflammation.

作用机制

The mechanism by which 1-methyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The compound’s reactivity is influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the aldehyde group .

相似化合物的比较

1H-Pyrrole-2-carboxaldehyde: Another pyrrole derivative with an aldehyde group at the 2-position.

1-Methyl-1H-pyrrole-2-carboxaldehyde: Similar to 1-methyl-1H-pyrrole-3-carbaldehyde but with the aldehyde group at the 2-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the aldehyde group at the 3-position, combined with the electron-donating methyl group, makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

生物活性

1-Methyl-1H-pyrrole-3-carbaldehyde is a compound of significant interest due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and its potential as a precursor for drug development.

Chemical Structure and Properties

This compound has the molecular formula C6H7N and a molecular weight of approximately 109.1259 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic structure containing nitrogen, along with an aldehyde functional group at the 3-position. This unique combination enhances its reactivity and opens avenues for further chemical transformations.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. For instance, derivatives of this compound have been explored for their ability to inhibit the growth of pathogenic bacteria, which is critical in addressing antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 36 μM |

| Escherichia coli | 40 μM |

| Pseudomonas aeruginosa | 50 μM |

This table illustrates the varying levels of effectiveness against different bacterial strains, highlighting its potential utility in developing new antimicrobial therapies .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory applications. In vitro studies demonstrated that certain derivatives can reduce inflammation markers in cell lines stimulated with lipopolysaccharides (LPS). For example, one study reported a reduction in the expression of NF-κB, a key transcription factor involved in inflammatory responses, when treated with specific analogs of this compound .

Case Studies and Research Findings

A significant body of research has focused on the synthesis and biological characterization of derivatives of this compound. For instance:

- Synthesis and Biological Characterization : A study detailed the synthesis of several derivatives and their subsequent testing for biological activity. Notably, compounds demonstrated low toxicity towards neuroblastoma cell lines while exhibiting anti-inflammatory profiles .

- Mechanistic Studies : Further research explored the mechanisms underlying the anti-inflammatory effects, linking them to modulation of key signaling pathways involved in inflammation .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1H-pyrrole-3-carbaldehyde, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation, where a pyrrole derivative reacts with a formylating agent (e.g., POCl₃/DMF). Critical parameters include reaction temperature (often 0–5°C to control exothermicity), stoichiometric ratios of reagents, and inert atmosphere conditions to prevent oxidation. Post-reaction quenching with aqueous NaHCO₃ and purification via column chromatography (silica gel, ethyl acetate/hexane) are standard . Alternative routes involve nucleophilic substitution of halogenated precursors with methylamine under basic catalysis (e.g., K₂CO₃ in DMF at 80°C) .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its derivatives?

- Methodological Answer : ¹H NMR confirms the aldehyde proton as a singlet near δ 9.8–10.0 ppm, while the methyl group on the pyrrole nitrogen appears as a singlet at δ 3.6–3.8 ppm. Aromatic protons in the pyrrole ring resonate between δ 6.5–7.5 ppm, with coupling patterns dependent on substitution. ¹³C NMR identifies the aldehyde carbon at δ 190–195 ppm and the methyl carbon at δ 35–40 ppm. For derivatives (e.g., aryl-substituted analogs), NOESY or HSQC experiments can resolve regiochemical ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as an irritant. Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Waste disposal should follow institutional guidelines for aldehydes .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can SHELXL be employed to address them?

- Methodological Answer : Challenges include disorder in the aldehyde group or methyl substituent, which can be resolved using SHELXL’s PART instruction to model partial occupancy. Anisotropic displacement parameters (ADPs) for heavy atoms (e.g., Cl in halogenated derivatives) require careful refinement with restraints (e.g., SIMU/DELU). For twinned crystals, the TWIN command in SHELXL enables accurate intensity deconvolution. Validation tools like Rint and CC1/2 ensure data quality .

Q. How can computational tools like Mercury CSD assist in analyzing the packing motifs and intermolecular interactions of this compound crystals?

- Methodological Answer : Mercury CSD’s "Materials Module" identifies hydrogen-bonding motifs (e.g., C=O···H–N interactions) and π-π stacking distances. The "Packing Similarity" feature compares unit-cell parameters (e.g., Z′ values) across derivatives. Void analysis quantifies solvent-accessible volumes, which is critical for cocrystal screening. Cross-referencing with the Cambridge Structural Database (CSD) reveals trends in bond lengths and angles for validation .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing aldehyde group activates the pyrrole ring toward nucleophilic attack at the 2- and 5-positions. Steric hindrance from the N-methyl group directs regioselectivity; bulky nucleophiles (e.g., Grignard reagents) favor the less hindered 5-position. DFT calculations (e.g., Mulliken charges) predict reactivity patterns, while kinetic studies under varying temperatures (25–60°C) and solvents (THF vs. DCM) optimize yields .

Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves. Structural analogs with modified substituents (e.g., trifluoromethyl or aryloxy groups) can isolate key pharmacophores. Molecular docking (AutoDock Vina) identifies binding poses, while SPR assays quantify target affinity .

属性

IUPAC Name |

1-methylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXADKJPOZQYWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395925 | |

| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36929-60-9 | |

| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。